![molecular formula C9H15NO3 B2833369 3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1512564-05-4](/img/structure/B2833369.png)
3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid, also known as leucine, is an essential amino acid that plays a crucial role in protein synthesis and muscle growth. It is one of the three branched-chain amino acids (BCAAs) along with isoleucine and valine. Leucine is found in many dietary sources such as meat, dairy, and soy products.
Scientific Research Applications
Chemical Synthesis and Applications
Stable Radical Probes
A study presents a convenient procedure for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable free radical widely used in biophysical and biomedical research, particularly in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).
Synthesis of Pyrrolidines and Piperidines
Another research outlines a synthesis method for 2,3-disubstituted pyrrolidines and piperidines, which are important in the production of natural product-like and bioactive molecules, using a mild procedure based on one-pot oxidative decarboxylation-beta-iodination of alpha-amino acids (Boto et al., 2001).
Electrochemical Sensing
Research into the development of a disposable and low-cost electrochemical sensor for dopamine detection uses poly(pyrrole-3-carboxylic acid) modified electrodes. This study highlights the potential application of pyrrolidine derivatives in the development of selective and sensitive detection systems for neurotransmitters (Özcan et al., 2017).
Antimicrobial Activity
The synthesis and antimicrobial activity of pyridine derivatives, including silver complexes, demonstrate the potential of pyrrolidine-related compounds in developing new antimicrobial agents. These compounds have shown considerable activity against various bacteria and yeasts, indicating the relevance of such research in addressing antimicrobial resistance (Abu-Youssef et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, such as interstitial collagenase .
Mode of Action
Based on the structure, it may interact with its targets through a variety of mechanisms, including cyclization, ring annulation, cycloaddition, and direct c-h arylation .
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as 4-(4-iodophenyl)butyric acid (ipba), have been found to exhibit micromolar affinity and reversible binding to albumin, which can improve the pharmacokinetics of drugs .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
properties
IUPAC Name |
3-(2-methylpropyl)-2-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)5-9(8(12)13)3-4-10-7(9)11/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXYLAKQFLQMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCNC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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